molecular formula C12H9NO4 B13977247 8-(Acetyloxy)quinoline-2-carboxylic acid CAS No. 66052-84-4

8-(Acetyloxy)quinoline-2-carboxylic acid

Cat. No.: B13977247
CAS No.: 66052-84-4
M. Wt: 231.20 g/mol
InChI Key: DYFOIQSNLQEERF-UHFFFAOYSA-N
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Description

8-(Acetyloxy)quinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Acetyloxy)quinoline-2-carboxylic acid typically involves the acylation of 8-hydroxyquinoline-2-carboxylic acid. One common method is the reaction of 8-hydroxyquinoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Acetyloxy)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(Acetyloxy)quinoline-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an iron chelator and its potential to modulate biological pathways.

    Medicine: Explored for its antimicrobial, anticancer, and antifungal properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Acetyloxy)quinoline-2-carboxylic acid involves its ability to chelate metal ions, particularly iron. This chelation disrupts metal-dependent biological processes, leading to various biological effects. The compound can also interact with cellular targets, such as enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetoxy group, which enhances its lipophilicity and potentially its biological activity. This modification can improve the compound’s ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound for further research and development .

Properties

CAS No.

66052-84-4

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

8-acetyloxyquinoline-2-carboxylic acid

InChI

InChI=1S/C12H9NO4/c1-7(14)17-10-4-2-3-8-5-6-9(12(15)16)13-11(8)10/h2-6H,1H3,(H,15,16)

InChI Key

DYFOIQSNLQEERF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C(=O)O

Origin of Product

United States

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